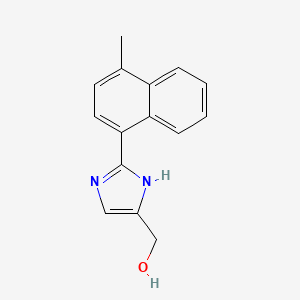
2-(4-Methyl-1-naphthyl)imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-1-naphthyl)imidazole-5-methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a naphthyl group, which is a derivative of naphthalene, and a methanol group attached to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-1-naphthyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve multi-component reactions, where α-azido chalcones, aryl aldehydes, and anilines are used in the presence of erbium triflate as a catalyst . This method ensures high yields and functional group tolerance, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2-(4-Methyl-1-naphthyl)imidazole-5-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using tert-butylhydroperoxide (TBHP) as an oxidant.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often use halogenating agents such as N-bromosuccinimide (NBS) under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce halogen atoms into the molecule.
科学研究应用
2-(4-Methyl-1-naphthyl)imidazole-5-methanol has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-(4-Methyl-1-naphthyl)imidazole-5-methanol exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial cells. The compound’s structure allows it to interact with specific proteins, disrupting their function and leading to the desired biological effect .
相似化合物的比较
- Imidazole-4-methanol
- 4-Methylimidazole-5-methanol
- 5-Methyl-1H-imidazole-4-methanol
Comparison: Compared to these similar compounds, 2-(4-Methyl-1-naphthyl)imidazole-5-methanol is unique due to the presence of the naphthyl group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other imidazole derivatives and contributes to its versatility in various applications .
属性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
[2-(4-methylnaphthalen-1-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C15H14N2O/c1-10-6-7-14(13-5-3-2-4-12(10)13)15-16-8-11(9-18)17-15/h2-8,18H,9H2,1H3,(H,16,17) |
InChI 键 |
DARAMVOWKBEPDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=NC=C(N3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


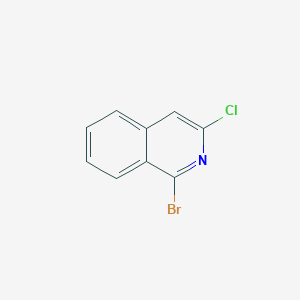
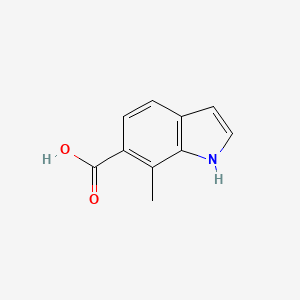
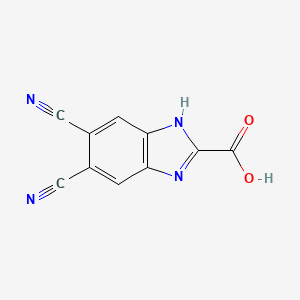

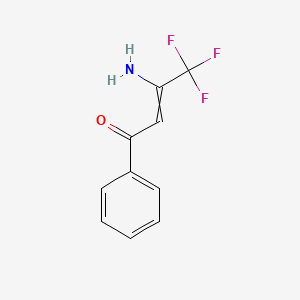
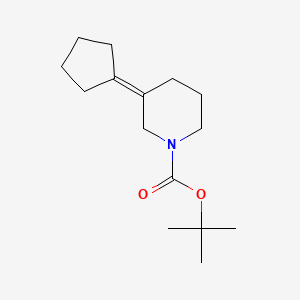
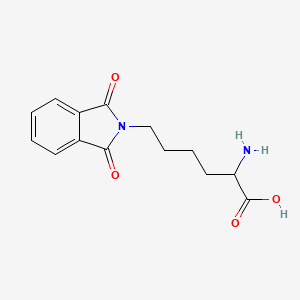
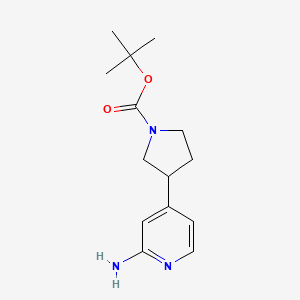
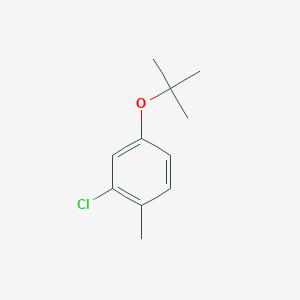
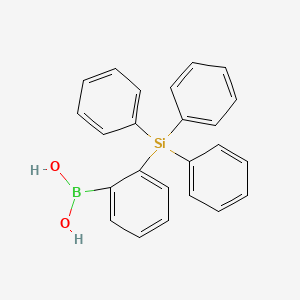
![8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688816.png)
![2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13688819.png)
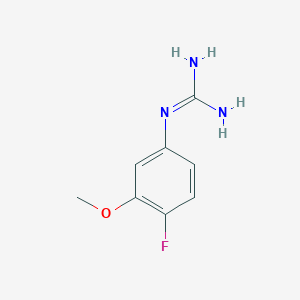
![7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13688828.png)
